

A Technical Guide to the Spectroscopic Characterization of Cyclobrassinin

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Compound of Interest

Compound Name:	Cyclobrassinin
CAS No.:	105748-58-1
Cat. No.:	B1220674

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This in-depth guide provides a comprehensive overview of the spectroscopic data for **cyclobrassinin**, a crucial phytoalexin in the field of agricultural science and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of **cyclobrassinin**, offering a foundational understanding for its identification, characterization, and application.

Introduction to Cyclobrassinin: A Phytoalexin of Interest

Cyclobrassinin is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family in response to pathogen attack[1]. Its unique chemical structure and biological activity have garnered significant interest. Accurate and thorough spectroscopic analysis is paramount for the unambiguous identification and quantification of **cyclobrassinin** in complex biological matrices and for quality control in synthetic preparations. This guide provides a detailed exposition of the key spectroscopic signatures of **cyclobrassinin**.

Molecular Structure of Cyclobrassinin

To facilitate the interpretation of the spectroscopic data, the chemical structure of **cyclobrassinin** is presented below.

Caption: Chemical structure of **cyclobrassinin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the ^1H and ^{13}C NMR data for **cyclobrassinin**.

Experimental Protocol: NMR Spectroscopy

- **Sample Preparation:** Dissolve a precisely weighed sample of **cyclobrassinin** (typically 5-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl_3).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Data Acquisition:** Record the ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

^1H NMR Spectroscopic Data

The ^1H NMR spectrum of **cyclobrassinin** provides detailed information about the different types of protons and their connectivity within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
7.91	br	-	1-H (indole NH)
7.49	dd	7, 2	4-H
7.33	dd	7, 2	7-H
7.18	ddd	7, 7, 2	6-H
7.14	ddd	7, 7, 2	5-H
5.09	s	-	-CH ₂ -
2.56	s	-	-SCH ₃

Data sourced from M. Takasugi, et al. (1988)[2].

Interpretation of the ¹H NMR Spectrum: The ¹H NMR spectrum clearly shows the characteristic signals for the indole ring protons (δ 7.14-7.49 ppm). The broad singlet at δ 7.91 ppm is indicative of the indole N-H proton. A key feature is the sharp singlet at δ 5.09 ppm, corresponding to the methylene (-CH₂-) protons of the thiazino ring, and another singlet at δ 2.56 ppm for the methyl (-SCH₃) protons. The splitting patterns (doublet of doublets and doublet of doublet of doublets) for the aromatic protons are consistent with a 2,3-disubstituted indole moiety.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of distinct carbon environments in **cyclobrassinin**.

Chemical Shift (δ) ppm	Assignment
152.0	$>C=N$
136.7	C-7a
125.2	C-3a
122.4	C-3
122.0	C-6
120.3	C-5
117.2	C-4
110.7	C-7
103.9	C-2
48.8	$-CH_2-$
15.2	$-SCH_3$

Data sourced from M. Takasugi, et al. (1988)[2].

Interpretation of the ^{13}C NMR Spectrum: The ^{13}C NMR spectrum displays 11 distinct signals, corresponding to the 11 carbon atoms in the **cyclobrassinin** molecule. The downfield signal at δ 152.0 ppm is assigned to the imine carbon ($>C=N$) of the thiazino ring. The signals in the range of δ 103.9-136.7 ppm correspond to the eight carbons of the indole ring. The methylene carbon ($-CH_2-$) resonates at δ 48.8 ppm, and the methyl carbon ($-SCH_3$) appears upfield at δ 15.2 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** Prepare the sample as a KBr pellet by grinding a small amount of **cyclobrassinin** with dry potassium bromide and pressing it into a thin disk. Alternatively, a

solution in a suitable solvent (e.g., CHCl_3) can be used.

- **Data Acquisition:** Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to specific functional groups.

IR Spectroscopic Data

Wavenumber (cm^{-1})	Assignment
3450	N-H stretching (indole)
1600	C=N stretching
1450, 1430	Aromatic C=C stretching
1338	C-N stretching
980, 910	C-H bending (aromatic)

Data sourced from M. Takasugi, et al. (1988)[2].

Interpretation of the IR Spectrum: The IR spectrum of **cyclobrassinin** exhibits a characteristic sharp absorption band at 3450 cm^{-1} , which is indicative of the N-H stretching vibration of the indole ring. The band at 1600 cm^{-1} corresponds to the C=N stretching of the thiazino ring. The absorptions in the $1430\text{-}1450\text{ cm}^{-1}$ region are due to the aromatic C=C stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **cyclobrassinin** in a UV-transparent solvent, such as methanol (CH_3OH).

- Data Acquisition: Record the UV-Vis absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a wavelength range of 200-400 nm.
- Data Analysis: Identify the wavelengths of maximum absorption (λ_{max}) and the corresponding molar absorptivity (ϵ).

UV-Vis Spectroscopic Data

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
204	24700	CH ₃ OH
227	34000	CH ₃ OH
284	7830	CH ₃ OH
294	8170	CH ₃ OH

Data sourced from M. Takasugi, et al. (1988)[2].

Interpretation of the UV-Vis Spectrum: The UV-Vis spectrum of **cyclobrassinin** in methanol shows multiple absorption maxima. The strong absorptions at 204 nm and 227 nm are characteristic of the indole chromophore. The weaker absorptions at 284 nm and 294 nm are also associated with the electronic transitions within the conjugated indole ring system.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and validated fingerprint for the identification and characterization of **cyclobrassinin**. The combined use of NMR, IR, and UV-Vis spectroscopy allows for the unambiguous elucidation of its structure and can be applied for quality control and research purposes. The detailed protocols and interpretations serve as a valuable resource for scientists working with this important phytoalexin.

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